molecular formula C12H18ClN B2812607 3-Benzyl-3-ethylazetidine;hydrochloride CAS No. 91562-29-7

3-Benzyl-3-ethylazetidine;hydrochloride

Cat. No.: B2812607
CAS No.: 91562-29-7
M. Wt: 211.73
InChI Key: POWIJBMFZHBUBO-UHFFFAOYSA-N
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Description

3-Benzyl-3-ethylazetidine;hydrochloride is a chemical compound with the molecular formula C12H17N·HCl. It is a hydrochloride salt of 3-Benzyl-3-ethylazetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3-ethylazetidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with ethyl chloroacetate, followed by cyclization to form the azetidine ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3-ethylazetidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzyl-3-ethylazetidine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-3-ethylazetidine;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Benzyl-3-ethylazetidine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethyl groups on the azetidine ring enhances its stability and reactivity compared to simpler azetidines and aziridines .

Properties

IUPAC Name

3-benzyl-3-ethylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-2-12(9-13-10-12)8-11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWIJBMFZHBUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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